molecular formula C10H9N3O3 B14875989 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B14875989
M. Wt: 219.20 g/mol
InChI Key: MXZOBIQZVAHXCA-UHFFFAOYSA-N
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Description

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound that features a furan ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by further reactions to introduce the acetamide group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The pyridazine ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the acetamide group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the pyridazine ring can yield dihydropyridazine derivatives.

Scientific Research Applications

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The furan and pyridazine rings can interact with enzymes or receptors, leading to modulation of biological pathways. For instance, the compound may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol
  • 5-Furan-2-yl-4H[1,2,4]triazole-3-thiol

Uniqueness

Compared to similar compounds, 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its specific combination of furan and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C10H9N3O3/c11-9(14)6-13-10(15)4-3-7(12-13)8-2-1-5-16-8/h1-5H,6H2,(H2,11,14)

InChI Key

MXZOBIQZVAHXCA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)N

Origin of Product

United States

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